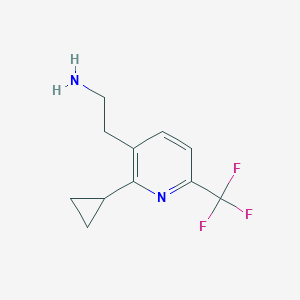
3-Oxo-1-cyclohexene propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Oxo-1-cyclohexene propanal: is an organic compound characterized by a cyclohexene ring substituted with a 3-oxopropyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-cyclohexene propanal can be achieved through several methods. One common approach involves the reaction of cyclohexene with acrolein in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the acrolein to the cyclohexene ring, forming the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: 3-Oxo-1-cyclohexene propanal can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form the corresponding alcohol or alkane derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the 3-oxopropyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted compounds.
科学的研究の応用
Chemistry: 3-Oxo-1-cyclohexene propanal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of 3-Oxo-1-cyclohexene propanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
類似化合物との比較
3-(3-Oxopropyl)phenylboronic acid: This compound contains a similar 3-oxopropyl group but is attached to a phenyl ring instead of a cyclohexene ring.
4-(3-Hydrazinyl-3-oxopropyl)phenylboronic acid: This compound also features a 3-oxopropyl group but includes a hydrazinyl moiety.
Uniqueness: 3-Oxo-1-cyclohexene propanal is unique due to its cyclohexene ring structure, which imparts different chemical properties compared to similar compounds with aromatic rings
特性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
3-(3-oxocyclohexen-1-yl)propanal |
InChI |
InChI=1S/C9H12O2/c10-6-2-4-8-3-1-5-9(11)7-8/h6-7H,1-5H2 |
InChIキー |
AOQWHHBZWLWDGE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC(=O)C1)CCC=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(4-Isopropyl-phenyl)-thiazol-4-yl]-acetonitrile](/img/structure/B8412221.png)






![8-chloro-6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepine](/img/structure/B8412278.png)


